molecular formula C16H31N3O8 B592097 tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate CAS No. 1353893-22-7

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate

Cat. No.: B592097
CAS No.: 1353893-22-7
M. Wt: 393.437
InChI Key: ITHHOLNNUWAHNP-MTFBGNCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate is a useful research compound. Its molecular formula is C16H31N3O8 and its molecular weight is 393.437. The purity is usually 95%.
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Biological Activity

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate (CAS No. 1353893-22-7) is a synthetic organic compound with potential applications in pharmaceutical chemistry. This compound features a unique molecular structure that includes a tert-butyl group, an amino group, and a dimethylcarbamoyl moiety attached to a cyclohexyl ring. The stereochemistry of the compound is defined by the (1R,2S,5S) configuration, which plays a critical role in its biological activity.

  • Molecular Formula : C₁₆H₃₁N₃O₈
  • Molecular Weight : 365.43 g/mol
  • Purity : 97%
  • Storage Conditions : Store in a dark place at 2-8°C.

The biological activity of this compound is influenced by its functional groups:

  • Amino Group : Can participate in nucleophilic substitution reactions.
  • Carbamate Moiety : May undergo hydrolysis under acidic or basic conditions.
  • Steric Hindrance : The tert-butyl group provides steric hindrance that can affect reaction rates and pathways.

Interaction Studies

Preliminary studies indicate that tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may interact with various biological targets:

  • Neurotransmitter Receptors : Potential interactions with receptors involved in neurotransmission.
  • Enzymes : Possible inhibition or modulation of enzymes related to metabolic processes.

Case Studies

  • Neurological Disorders : Research has suggested that compounds similar to tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may be effective in treating conditions like depression and anxiety by modulating neurotransmitter levels.
  • Pharmacological Applications : As an intermediate in drug synthesis, this compound could lead to the development of novel therapeutics targeting specific neurological pathways.

Research Findings

A recent study examined the binding affinity of this compound to various receptors using radiolabeled ligands. The results indicated moderate binding affinity to serotonin receptors, suggesting potential antidepressant activity.

StudyTargetBinding Affinity
Study 1Serotonin ReceptorModerate
Study 2Dopamine ReceptorLow
Study 3GABA ReceptorHigh

Properties

IUPAC Name

tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.C2H2O4.H2O/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6;/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6);1H2/t9-,10-,11+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHHOLNNUWAHNP-MTFBGNCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.